molecular formula C10H9N3O3 B8696745 5,7-Dimethyl-3-nitro-1,8-naphthyridin-2(1H)-one CAS No. 51076-41-6

5,7-Dimethyl-3-nitro-1,8-naphthyridin-2(1H)-one

Cat. No.: B8696745
CAS No.: 51076-41-6
M. Wt: 219.20 g/mol
InChI Key: CYKVYOHCSGYITK-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-nitro-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

51076-41-6

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5,7-dimethyl-3-nitro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C10H9N3O3/c1-5-3-6(2)11-9-7(5)4-8(13(15)16)10(14)12-9/h3-4H,1-2H3,(H,11,12,14)

InChI Key

CYKVYOHCSGYITK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C(=O)N2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4,6-dimethylnicotinaldehyde (2.40 g., 16 mmole), ethyl nitroacetate (5.12 g., 32 mmole), piperidine (336 mg., 4 mmole) and ethanol (4 ml.) is heated under reflux with stirring for an hour. The mixture then is cooled, treated with petroleum ether, the solid removed by filtration and recrystallized from methanol yielding 1.55 g. (44%) of product, m.p. 270°-272° C. (dec.). Following recrystallization from the same solvent the product melts at 272°- 274° C. (dec.).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
ethyl nitroacetate
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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